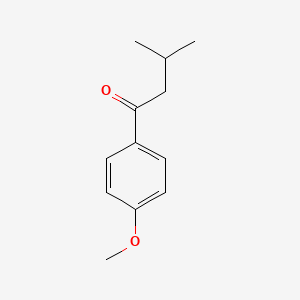

1-(4-Methoxyphenyl)-3-methylbutan-1-one

概要

説明

1-(4-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a methoxyphenyl group attached to a butanone backbone

準備方法

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-3-methylbutan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of deep eutectic solvents (DESs) has also been explored to improve the resolution of racemic mixtures and reduce environmental impact .

化学反応の分析

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used, with the latter providing higher yields due to its stronger reducing capability.

Example :

Reduction of 1-(4-Methoxyphenyl)-3-methylbutan-1-one with NaBH₄ in methanol yields 2-(4-Methoxyphenyl)-3-methylbutan-1-ol. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation .

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25°C | 65–70 |

| LiAlH₄ | THF | 0°C → 25°C | 85–90 |

Photoredox-Mediated β-C(sp³)–H Arylation

Under photoredox conditions, the compound participates in radical-mediated β-C(sp³)–H functionalization. Using fac-Ir(ppy)₃ as a photocatalyst and Et₃N as a sacrificial reductant, the reaction proceeds via halogen atom transfer (XAT) and 1,5-hydrogen atom transfer (HAT) cascades .

Mechanistic Insights :

-

XAT Step : The C–I bond in analogous iodoarenes undergoes homolytic cleavage to generate aryl radicals.

-

1,5-HAT : The radical abstracts a β-hydrogen, forming an alkyl radical intermediate.

-

Cross-Coupling : The alkyl radical reacts with cyanoarenes (e.g., isonicotinonitrile) to form β-arylated products.

Optimized Conditions :

| Catalyst | Base | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Et₃N | DMSO | 18W Blue LEDs | 71 |

Substrate Scope :

Electron-withdrawing groups on the aryl ring enhance reaction rates (Hammett ρ = +0.53), while steric hindrance at the β-position reduces efficiency .

Nucleophilic Additions

The ketone engages in nucleophilic additions with Grignard reagents, organozinc compounds, and cyanides. For example, reaction with methylmagnesium bromide forms a tertiary alcohol:

Reaction :

this compound + CH₃MgBr → 1-(4-Methoxyphenyl)-3-methyl-1-(hydroxy)butane

| Nucleophile | Conditions | Yield (%) |

|---|---|---|

| CH₃MgBr | THF, 0°C → 25°C | 78 |

| KCN | H₂O/EtOH, reflux | 62 |

Oxidative Transformations

While the ketone itself is resistant to further oxidation, the methoxy group can undergo demethylation under strong acidic conditions (e.g., HBr/HOAc) to yield a phenol derivative.

Example :

this compound → 1-(4-Hydroxyphenyl)-3-methylbutan-1-one

| Reagent | Conditions | Yield (%) |

|---|---|---|

| 48% HBr/HOAc | 120°C, 4 h | 58 |

Radical Cyclization

Intramolecular cyclization via alkyl radical intermediates forms fused ring systems. For instance, irradiation of 1-(2-iodophenyl)-3-methylbutan-1-one analogs generates 3,3-dimethyl-2,3-dihydro-1H-inden-1-one through a 1,5-hydride shift .

Key Evidence :

-

Deuterium labeling confirms a 1,5-HAT mechanism.

-

Radical scavengers (TEMPO, BHT) suppress product formation, supporting radical intermediates.

Enolate Formation and Alkylation

Deprotonation at the α-position using strong bases (e.g., LDA) generates enolates, which react with alkyl halides or electrophiles.

Example :

this compound + LDA → Enolate → Alkylation with CH₃I → α-Methylated product

| Base | Electrophile | Yield (%) |

|---|---|---|

| LDA | CH₃I | 73 |

| NaHMDS | (CH₃)₂SO₄ | 68 |

Stability and Byproduct Analysis

Under photoredox conditions, competing pathways generate byproducts like 3-methyl-1-phenylbutan-1-one (via decarbonylation) and indenones (via cyclization). NaOAc is critical for iodine removal, improving selectivity .

科学的研究の応用

Organic Chemistry

In organic chemistry, 1-(4-Methoxyphenyl)-3-methylbutan-1-one serves as a precursor for synthesizing various derivatives through reactions such as photoredox arylation. This compound can undergo β-C(sp)-H arylation reactions, which are valuable for constructing complex organic molecules . The compound's reactivity can be modulated by substituents on the aryl ring, allowing for selective functionalization in synthetic pathways.

Biological Research

The compound has been investigated for its biological activities. It exhibits potential antimicrobial properties and has been used in studies assessing its effects on microbial growth and cell viability. The hydrophobic nature of this compound allows it to interact with cellular membranes, influencing membrane fluidity and permeability .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored for its role in drug formulation and delivery systems. Its structure allows it to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. Furthermore, research indicates that it may possess therapeutic effects that warrant further investigation in drug development .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Study on Photoredox Reactions : A recent study demonstrated the use of this compound in photoredox catalysis for C–H activation reactions. The results indicated that varying substituents on the aryl ring significantly influenced reaction yields and selectivity .

- Antimicrobial Activity Assessment : In another investigation, this compound was tested against various bacterial strains. The findings suggested that it exhibited notable antimicrobial activity, making it a candidate for further research in antimicrobial drug development .

作用機序

The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity. For example, it may interact with muscarinic receptors or calcium channels, influencing cellular signaling pathways .

類似化合物との比較

Similar Compounds

4-Methoxyphenyl-1H-indole: Shares the methoxyphenyl group but differs in the core structure.

4-Methoxyphenyl-1H-imidazole: Similar aromatic substitution but with an imidazole ring.

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group with different functional groups attached

Uniqueness

1-(4-Methoxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of a methoxyphenyl group and a butanone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

生物活性

1-(4-Methoxyphenyl)-3-methylbutan-1-one, also known as p-methoxyphenyl isobutyl ketone, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H16O2

- CAS Number : 61173-96-4

The structure features a methoxy group attached to a phenyl ring, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. It has been studied for its effects on various enzymes and receptors, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

- Cytotoxic Effects : In vitro studies have shown that this compound induces cytotoxicity in several cancer cell lines. The mechanism involves the activation of apoptotic pathways, leading to cell death. This suggests a potential application in cancer therapy .

- Antioxidant Studies : Research highlighted the antioxidant properties of this compound, where it was found to reduce oxidative stress markers in cellular models. This could have implications for diseases associated with oxidative damage, such as neurodegenerative disorders .

特性

IUPAC Name |

1-(4-methoxyphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMXLDVTBSWXOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509104 | |

| Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82938-20-3 | |

| Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。